

# Chemical properties of 5-Undecyl-1h-1,2,4-triazol-3-amine

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## Compound of Interest

Compound Name: 5-Undecyl-1h-1,2,4-triazol-3-amine

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An In-depth Technical Guide on the Chemical Properties of **5-Undecyl-1H-1,2,4-triazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Undecyl-1H-1,2,4-triazol-3-amine** is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an undecyl group and an amine group. The long alkyl chain imparts significant lipophilicity, a property that is hypothesized to enhance its biological activity by facilitating passage through cell membranes. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthesis and characterization methods, and potential applications based on studies of related long-chain alkyl-substituted 1,2,4-triazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug development and materials science.

## Chemical Properties

The chemical properties of **5-Undecyl-1H-1,2,4-triazol-3-amine** are summarized below. It is important to note that while some data is available, specific experimental values for properties like melting point, boiling point, and solubility are not widely reported in public literature.

Table 1: Physicochemical Properties of **5-Undecyl-1H-1,2,4-triazol-3-amine**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>26</sub> N <sub>4</sub>	-
Molecular Weight	238.37 g/mol	<a href="#">[1]</a>
CAS Number	92168-88-2	<a href="#">[1]</a>
InChI Key	MFKJBYGCXDTNDA-UHFFFAOYSA-N	<a href="#">[1]</a>
Appearance	Predicted: White to off-white solid	Inferred from similar compounds <a href="#">[2]</a>
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in nonpolar organic solvents	Inferred from its lipophilic nature <a href="#">[3]</a>
pKa	Not available	-

## Synthesis and Characterization

While a specific, detailed synthesis protocol for **5-Undecyl-1H-1,2,4-triazol-3-amine** is not readily available, general methods for the synthesis of 5-substituted-3-amino-1,2,4-triazoles are well-established. These typically involve multi-step reactions.[\[1\]](#)

## General Synthetic Approach

A common route for synthesizing 5-alkyl-3-amino-1,2,4-triazoles involves the cyclization of a substituted thiosemicarbazide or a related precursor.[\[4\]](#) A plausible synthetic pathway could start from lauric acid (a C12 carboxylic acid) which is then converted to an intermediate that can react with aminoguanidine.

### Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common synthesis methods for similar compounds:

- Amide Formation: Dodecanoic acid is reacted with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride. This is then reacted with a protected hydrazine to form a hydrazide.
- Thiosemicarbazide Formation: The hydrazide is treated with a source of thiocyanate (e.g., ammonium thiocyanate) to yield the corresponding acylthiosemicarbazide.
- Cyclization: The acylthiosemicarbazide is heated in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to induce cyclization, forming the 5-undecyl-1H-1,2,4-triazole-3-thiol.
- Amination: The 3-thiol group can be converted to an amine group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.

## Characterization Methods

The structural elucidation and confirmation of the synthesized **5-Undecyl-1H-1,2,4-triazol-3-amine** would be achieved using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for determining the molecular structure.<sup>[1]</sup>  $^1\text{H}$  NMR would show characteristic signals for the protons of the undecyl chain, the amine group ( $-\text{NH}_2$ ), and the N-H proton of the triazole ring.  
[\[1\]](#)
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.<sup>[1]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, such as N-H and C-N bonds.<sup>[1]</sup>

## Potential Applications and Biological Activity

The long undecyl chain in **5-Undecyl-1H-1,2,4-triazol-3-amine** significantly increases its lipophilicity, which is a key factor in its potential biological and industrial applications.

## Antimicrobial Activity

Structurally related long-chain alkyl-1,2,4-triazole derivatives have demonstrated significant antimicrobial activity.<sup>[1]</sup> The increased lipophilicity is thought to enhance the compound's ability to permeate microbial cell membranes, leading to their disruption.<sup>[1]</sup> This suggests that **5-Undecyl-1H-1,2,4-triazol-3-amine** could be a candidate for the development of new antibacterial and antifungal agents.

## Corrosion Inhibition

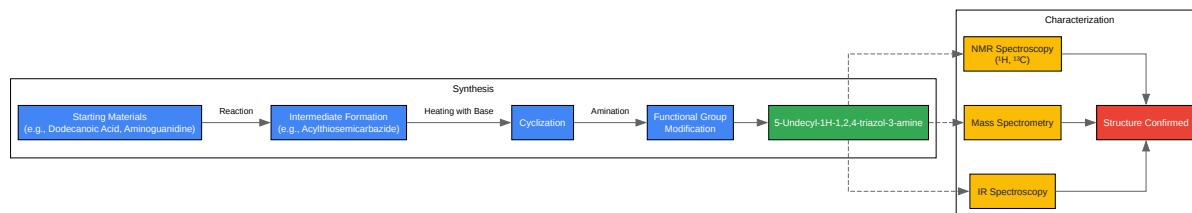
Research on similar long-chain alkyl-substituted triazoles has shown their effectiveness as corrosion inhibitors, particularly for copper surfaces.<sup>[1]</sup> The long alkyl chain contributes to the formation of a protective, hydrophobic layer on the metal surface, preventing corrosion.<sup>[1]</sup>

## Drug Development

The 3-amino-1,2,4-triazole moiety is a well-known pharmacophore in medicinal chemistry.<sup>[1]</sup> The amino group provides a site for further chemical modifications, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities.<sup>[1]</sup> 1,2,4-triazole derivatives have been investigated for a wide range of therapeutic areas, including as antifungal, antibacterial, anticancer, and anticonvulsant agents.<sup>[5]</sup>

## Visualizations

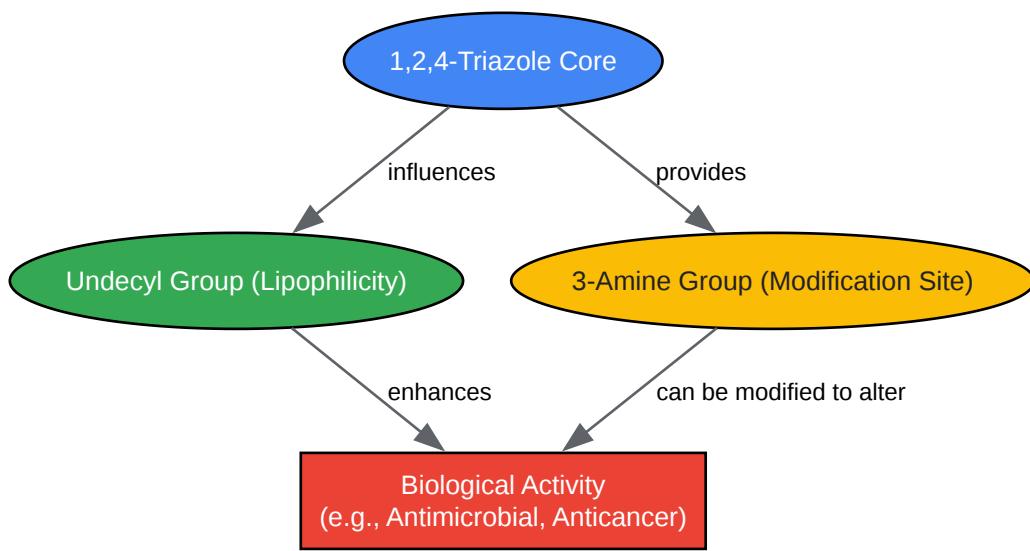
### General Synthesis and Characterization Workflow



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Caption: General workflow for the synthesis and characterization of **5-Undecyl-1H-1,2,4-triazol-3-amine**.

## Structure-Activity Relationship (SAR) Concept



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Caption: Conceptual diagram of the structure-activity relationship for **5-Undecyl-1H-1,2,4-triazol-3-amine**.

## Conclusion

**5-Undecyl-1H-1,2,4-triazol-3-amine** is a molecule of interest due to the combination of a bioactive 1,2,4-triazole core and a lipophilic undecyl chain. While specific experimental data is sparse, the known properties of related compounds suggest its potential in antimicrobial applications and as a corrosion inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and developers looking to work with this and similar long-chain alkyl-substituted triazole derivatives.

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## References

- 1. 5-Undecyl-1h-1,2,4-triazol-3-amine | 92168-88-2 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 92168-88-2(3-Undecyl-1H-1,2,4-triazol-5-amine) | Kuujia.com [kuujia.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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